molecular formula C8H15NO B15203826 1-Methyl-2-oxabicyclo[2.2.2]octan-4-amine

1-Methyl-2-oxabicyclo[2.2.2]octan-4-amine

Cat. No.: B15203826
M. Wt: 141.21 g/mol
InChI Key: JLVUAMOZHBDOTJ-UHFFFAOYSA-N
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Description

1-Methyl-2-oxabicyclo[222]octan-4-amine is a bicyclic amine compound with a unique structure that includes an oxygen atom within the bicyclic framework

Preparation Methods

The synthesis of 1-Methyl-2-oxabicyclo[2.2.2]octan-4-amine typically involves the following steps:

    Cyclization Reaction: The initial step involves the cyclization of a suitable precursor to form the bicyclic structure.

    Amine Introduction:

    Methylation: The final step involves the methylation of the bicyclic amine to obtain the desired compound.

Industrial production methods may involve optimizing these steps to achieve higher yields and purity, often using catalysts and specific reaction conditions to enhance the efficiency of the synthesis.

Chemical Reactions Analysis

1-Methyl-2-oxabicyclo[2.2.2]octan-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur, where the amine group can be replaced by other nucleophiles under suitable conditions.

Common reagents and conditions used in these reactions include acidic or basic environments, specific solvents, and temperature control to ensure the desired products are formed.

Scientific Research Applications

1-Methyl-2-oxabicyclo[2.2.2]octan-4-amine has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including its interaction with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is utilized in the production of specialty chemicals and materials, contributing to advancements in various industrial processes.

Mechanism of Action

The mechanism of action of 1-Methyl-2-oxabicyclo[2.2.2]octan-4-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the context of its application, whether in biological systems or chemical reactions.

Comparison with Similar Compounds

1-Methyl-2-oxabicyclo[2.2.2]octan-4-amine can be compared with other bicyclic amines, such as:

    2-Oxabicyclo[2.2.2]octane: Lacks the methyl and amine groups, making it less versatile in certain applications.

    1-Methyl-2-azabicyclo[2.2.2]octane: Contains a nitrogen atom in the bicyclic structure, offering different reactivity and applications.

    1-Methyl-2-thiabicyclo[2.2.2]octane: Incorporates a sulfur atom, leading to distinct chemical properties and uses.

The uniqueness of 1-Methyl-2-oxabicyclo[22

Properties

Molecular Formula

C8H15NO

Molecular Weight

141.21 g/mol

IUPAC Name

1-methyl-2-oxabicyclo[2.2.2]octan-4-amine

InChI

InChI=1S/C8H15NO/c1-7-2-4-8(9,5-3-7)6-10-7/h2-6,9H2,1H3

InChI Key

JLVUAMOZHBDOTJ-UHFFFAOYSA-N

Canonical SMILES

CC12CCC(CC1)(CO2)N

Origin of Product

United States

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